[(3-Bromo-5-chlorophenyl)methyl](methyl)amine hydrochloride
Description
(3-Bromo-5-chlorophenyl)methylamine hydrochloride is an organic compound that features a bromine and chlorine substituent on a phenyl ring, with a methylamine group attached to the benzyl position
Properties
Molecular Formula |
C8H10BrCl2N |
|---|---|
Molecular Weight |
270.98 g/mol |
IUPAC Name |
1-(3-bromo-5-chlorophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrClN.ClH/c1-11-5-6-2-7(9)4-8(10)3-6;/h2-4,11H,5H2,1H3;1H |
InChI Key |
TXRWWXPUHVJZSD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Br)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-chlorophenyl)methylamine hydrochloride typically involves the reaction of 3-bromo-5-chlorobenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-chlorophenyl)methylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(3-Bromo-5-chlorophenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-chlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)methylamine hydrochloride
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 3-Chlorophenylmagnesium bromide
Uniqueness
(3-Bromo-5-chlorophenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Biological Activity
(3-Bromo-5-chlorophenyl)methylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential interactions with various biological targets. The presence of halogens such as bromine and chlorine can enhance the compound's biological activity through mechanisms like halogen bonding, which may improve binding affinity to enzymes and receptors.
Chemical Structure and Properties
The compound consists of a phenyl ring substituted with bromine and chlorine atoms, linked to a methylamine moiety. This structure contributes to its reactivity and potential biological effects.
Chemical Formula : CHBrClN
Molecular Weight : 250.56 g/mol
Solubility : The hydrochloride form increases solubility in aqueous solutions, making it suitable for biological assays.
The biological activity of (3-Bromo-5-chlorophenyl)methylamine hydrochloride is hypothesized to involve:
- Binding to Enzymes : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.
- Receptor Modulation : It is suggested that this compound could modulate neurotransmitter receptors, potentially affecting neurological functions.
Anticancer Activity
Recent studies have indicated that compounds with structural similarities to (3-Bromo-5-chlorophenyl)methylamine hydrochloride exhibit anticancer properties. For instance, derivatives based on similar scaffolds have shown significant inhibitory effects against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 7c | MCF-7 | 7.17 ± 0.94 |
| 7d | MCF-7 | 2.93 ± 0.47 |
These findings suggest that the compound may possess similar anticancer activities, although specific assays for (3-Bromo-5-chlorophenyl)methylamine hydrochloride are still needed .
Apoptosis Induction
In related studies, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspases, which are critical in the apoptotic pathway:
- Caspase Activation : Significant increases in active caspase-3 and caspase-9 levels were observed, indicating a pro-apoptotic effect.
- Bcl-2 Family Proteins : The ratio of Bax to Bcl-2 proteins was significantly altered, further supporting the induction of apoptosis.
Case Studies
- Study on Structural Analogues : Research involving analogues of (3-Bromo-5-chlorophenyl)methylamine hydrochloride demonstrated that halogen substitutions enhance anticancer potency through improved receptor binding and increased lipophilicity .
- Molecular Docking Studies : Computational studies using molecular docking have predicted potential binding sites for this compound on various enzymes and receptors, suggesting pathways through which it may exert its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
